p38α MAP Kinase Inhibitory Potency: Aminobenzophenone Scaffold Baseline with Quantified Substituent Effects
The aminobenzophenone scaffold to which the target compound belongs has been demonstrated to produce single-digit nanomolar p38α MAP kinase inhibitors. The class-optimized compound 45, bearing 2-chloro (Ring A) and 2-methyl (Ring B) substituents, achieves p38α IC50 of 10 nM, IL-1β IC50 of 14 nM, and TNF-α IC50 of 6 nM in LPS-stimulated human peripheral blood mononuclear cells (PBMCs) [1]. A structurally distinct aminobenzophenone analog, p38 MAP Kinase Inhibitor VIII (CAS 321351-00-2), containing a 4-aminobenzophenone core with a tert-butyl aniline substituent, inhibits p38α with IC50 = 40 nM while showing little activity against a panel of 57 other kinases including p38γ, p38δ, Erk1/2, and JNK1 [2]. The target compound's 2-amino-5-trifluoromethyl on Ring A is predicted by the SAR model to occupy the hydrophobic pocket I of the p38 enzyme, with the 2-fluoro substituent on Ring B further tuning the binding interaction relative to non-fluorinated analogs [1].
| Evidence Dimension | p38α MAP kinase inhibition (IC50) and cytokine suppression |
|---|---|
| Target Compound Data | No direct p38α IC50 data available for CAS 1504465-76-2; class SAR predicts nanomolar-range activity based on 2-amino-5-CF3 + 2′-fluoro substitution pattern |
| Comparator Or Baseline | Compound 45: p38α IC50 = 10 nM; IL-1β IC50 = 14 nM; TNF-α IC50 = 6 nM. p38 MAP Kinase Inhibitor VIII (CAS 321351-00-2): p38α IC50 = 40 nM, 82% inhibition of p38α at 1 µM, 93% inhibition of p38β2 at 1 µM |
| Quantified Difference | The target compound's 2-amino-5-CF3 substitution pattern is structurally closer to the 2-chloro-bearing analogs (IC50 ~10 nM) than to the 4-aminobenzophenone tert-butyl aniline analog (IC50 = 40 nM), which suggests a potency advantage over the 4-aminobenzophenone series, although direct measurement is required for confirmation |
| Conditions | Compound 45 data: LPS-stimulated human PBMCs, in vitro kinase assay. Inhibitor VIII data: ATP-binding pocket-targeting p38α/p38β2 assay, selectivity panel of 57 kinases |
Why This Matters
Understanding the class SAR baseline allows procurement specialists to differentiate the target compound as a product occupying a distinct 2-amino-5-trifluoromethyl substitution space with predicted favorable potency relative to the well-characterized p38 MAP Kinase Inhibitor VIII.
- [1] Ottosen ER, Sørensen MD, Björkling F, et al. Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. J Med Chem. 2003;46(26):5651-5662. doi:10.1021/jm030851s View Source
- [2] Sigma-Aldrich / Calbiochem. p38 MAP Kinase Inhibitor VIII (CAS 321351-00-2) Product Datasheet. Catalog No. 506163. View Source
